Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate
Description
Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a methyl ester group at the 4-position of one phenyl ring and methyl substituents at the 3' and 4' positions of the adjacent ring. This structure combines aromatic rigidity with lipophilic methyl groups, making it a candidate for applications in medicinal chemistry and materials science. The methyl ester group enhances stability compared to free carboxylic acids, while the dimethyl substitution pattern likely influences steric and electronic properties, impacting reactivity and biological interactions.
Properties
CAS No. |
647842-33-9 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
methyl 4-(3,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-11-4-5-15(10-12(11)2)13-6-8-14(9-7-13)16(17)18-3/h4-10H,1-3H3 |
InChI Key |
RVWULOQKYNEQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbiphenyl and methyl 4-bromobenzoate.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 3,4-dimethylphenylboronic acid and methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures (80-100°C) under an inert atmosphere.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Aqueous acid (HCl) or base (NaOH) solutions.
Major Products:
Nitration: Nitro derivatives of the biphenyl compound.
Reduction: Alcohol derivatives.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate is widely utilized as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules through various reactions, including:
- Suzuki-Miyaura Coupling: This reaction allows for the formation of biphenyl derivatives by coupling aryl boronic acids with aryl halides in the presence of a palladium catalyst.
- Electrophilic Substitution Reactions: The biphenyl core can undergo nitration, sulfonation, and halogenation to produce functionalized derivatives.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | Coupling with aryl boronic acids | Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF) |
| Electrophilic Substitution | Nitration, sulfonation, halogenation | Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2) |
| Reduction | Ester reduction to alcohol | Lithium aluminum hydride (LiAlH4) |
| Hydrolysis | Conversion of ester to carboxylic acid | Aqueous acid or base |
Materials Science
In materials science, this compound is incorporated into the design of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). Its biphenyl structure contributes to improved charge transport properties and stability in electronic devices.
Case Study: OLED Performance Enhancement
Research has shown that incorporating this compound into OLED formulations enhances device efficiency and longevity due to its favorable electronic characteristics. The compound's ability to facilitate charge transport results in brighter and more stable displays.
Pharmaceutical Applications
This compound is also investigated for its potential pharmaceutical applications. It acts as an intermediate in the synthesis of various bioactive compounds with therapeutic properties.
Example: Synthesis of Anticancer Agents
A study demonstrated the use of this compound in synthesizing novel anticancer agents through multi-step synthetic pathways involving functionalization reactions. These derivatives exhibited promising activity against cancer cell lines.
The compound's biological activity is under investigation for its potential as a lead compound in drug discovery. Its structural features allow for interactions with specific molecular targets.
Research Findings:
- Studies indicate that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in disease pathways.
- Molecular docking studies suggest favorable binding affinities with target proteins, indicating potential therapeutic applications.
Comparison with Related Compounds
This compound can be compared with other biphenyl derivatives to highlight its unique properties:
Table 2: Comparison of Biphenyl Derivatives
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Versatile building block; good electronic properties | Organic synthesis, OLEDs, pharmaceuticals |
| 3,4-Dimethylbiphenyl | Lacks carboxylic functionality; less versatile | Solvent applications |
| Biphenyl | Parent compound; less functionalized | Starting material for various derivatives |
Mechanism of Action
The mechanism of action of Methyl 3’,4’-dimethyl[1,1’-biphenyl]-4-carboxylate depends on its specific application:
In Organic Synthesis: Acts as a precursor or intermediate, participating in various chemical reactions to form desired products.
In Materials Science: The biphenyl core contributes to the electronic properties of materials, enhancing their performance in devices like OLEDs and LCDs.
In Pharmaceuticals: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
a. Methyl 4'-Hydroxy-[1,1'-Biphenyl]-4-Carboxylate (14)
- Structure : Contains a hydroxyl group at the 4' position instead of methyl groups.
- This compound was used in Williamson reactions to generate ether-linked derivatives (e.g., compound 4 in ) .
- Biological Relevance : Hydroxyl-substituted biphenyls are prone to metabolic oxidation, whereas methyl groups may enhance metabolic stability .
b. Methyl 3'-(Trifluoromethyl)-[1,1'-Biphenyl]-4-Carboxylate (Analog of 2f)
- Structure : Features a trifluoromethyl group at the 3' position ().
- Synthesis : Prepared via palladium-catalyzed cross-coupling, demonstrating the versatility of meta-substitution strategies .
c. Methyl [1,1'-Biphenyl]-4-Carboxylate (17)
- Structure : Lacks substituents on the biphenyl rings.
- Properties : Lower molecular weight (212.24 g/mol vs. ~240 g/mol for the dimethyl analog) and higher hydrolytic lability in basic media compared to substituted derivatives .
Physical and Spectroscopic Data
- NMR Trends : Methyl groups at 3' and 4' positions would deshield adjacent protons, causing upfield shifts in $ ^1H $ NMR compared to unsubstituted analogs. For example, methyl 4'-acetamido-[1,1'-biphenyl]-4-carboxylate () shows distinct aromatic proton splitting due to substituent effects .
- Molecular Weight : The dimethyl analog (estimated MW ~240 g/mol) is heavier than simpler derivatives like methyl biphenyl-4-carboxylate (212.24 g/mol, ) .
Biological Activity
Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in biological and pharmaceutical research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound features a biphenyl structure with two methyl groups at the 3' and 4' positions and an ester functional group. Its chemical formula is C16H16O2, and it has been utilized in various synthetic pathways for the development of bioactive compounds.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution Reactions : The biphenyl core allows for electrophilic aromatic substitution, which can modify its reactivity and interactions with biological targets.
- Interaction with Enzymes : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, influencing pathways relevant to drug discovery .
- Potential Antimicrobial Activity : Similar biphenyl derivatives have shown antibacterial and antifungal properties, indicating that this compound may exhibit similar activities .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Studies : Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These studies highlight the potential for this compound in developing new antimicrobial agents .
- Pharmacological Evaluations : In a pharmacokinetic study, derivatives of biphenyl compounds were evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Results showed promising bioavailability and brain permeability, suggesting that this compound could be a candidate for neurological applications .
- Cancer Research : Investigations into the anticancer properties of biphenyl derivatives have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This points toward the potential use of this compound in oncology .
Q & A
Q. What are the primary synthetic routes for Methyl 3',4'-dimethyl[1,1'-biphenyl]-4-carboxylate?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts to couple aryl halides with boronic acids. For example, coupling methyl 4-bromobenzoate with 3',4'-dimethylphenylboronic acid under conditions like Pd(PPh₃)₄ in a mixture of DME/H₂O/Na₂CO₃ at 80–90°C . Optimization of reaction time and catalyst loading (e.g., 5 mol% Pd) is critical to achieving yields >80% while minimizing diaryl byproducts .
Q. How is the compound characterized post-synthesis?
1H/13C NMR spectroscopy in deuterated solvents (CDCl₃ or DMSO-d₆) is essential for confirming regiochemistry and substituent integration. Key spectral features include:
Q. What solvents and purification methods are recommended?
Use methanol/water recrystallization or silica gel chromatography (eluent: hexane/ethyl acetate, 4:1) to isolate the compound. Avoid halogenated solvents due to potential residual coupling catalysts .
Advanced Research Questions
Q. How can regioselective functionalization of the biphenyl core be achieved?
To modify the 3' or 4' methyl groups, employ directed ortho-metalation using LiTMP (lithium tetramethylpiperidide) at −78°C, followed by quenching with electrophiles (e.g., DMF for formylation) . Alternatively, C–H activation with Pd(OAc)₂ and a U-shaped directing template enables selective functionalization at meta positions .
Q. What strategies resolve contradictory NMR data for structurally similar derivatives?
Discrepancies in chemical shifts (e.g., solvent-induced variations between CDCl₃ and DMSO) require variable-temperature NMR or 2D techniques (COSY, HSQC) to confirm assignments. For example, NOESY can distinguish between para- and meta-substituted isomers .
Q. How is the compound applied in PROTAC (Proteolysis-Targeting Chimera) design?
The biphenyl core serves as a hydrophobic anchor to enhance cell permeability. Functionalization at the 4-carboxylate position with amine linkers (e.g., PEG-based spacers) enables conjugation to E3 ligase ligands (e.g., VHL or CRBN), as seen in WDR5 degraders .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
Scaling Suzuki couplings often faces issues like catalyst leaching and boronic acid homocoupling . Solutions include:
Q. How does steric hindrance from 3',4'-dimethyl groups impact reactivity?
The methyl groups reduce electrophilic substitution rates at adjacent positions. Computational studies (DFT) suggest increased activation energy (~5–8 kcal/mol) for reactions at the 2' position due to steric clashes . Experimental validation involves competitive coupling assays with substituted boronic acids .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Biphenyl Derivatives
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h | 85 | |
| Methyl Ester Hydrolysis | LiOH, THF/H₂O, RT, 6h | 92 | |
| Recrystallization | MeOH/H₂O (3:1), −20°C, 24h | 95 |
Q. Table 2. Comparative NMR Data for Methyl-Substituted Biphenyls
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
|---|---|---|
| Methyl 3',4'-dimethylbiphenyl-4-carboxylate | 3.90 (s, 3H, OCH₃), 2.35 (s, 6H, CH₃) | 167.2 (C=O), 21.5 (CH₃) |
| Methyl 4'-chloro-3'-methyl analogue | 3.88 (s, 3H), 2.30 (s, 3H) | 167.0 (C=O), 21.3 (CH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
